molecular formula C20H20N2OS B11532010 (5E)-2-(3-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(3-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B11532010
M. Wt: 336.5 g/mol
InChI Key: RPFJFFIOMKCAPQ-LDADJPATSA-N
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Description

The compound “(5E)-2-(3-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one” is a thiazol-4-one derivative characterized by a benzylidene substituent at position 5 and a 3-methylanilino group at position 2. Its structure comprises a planar thiazole ring conjugated with a methylidene group, which is substituted with a 4-isopropylphenyl moiety. While direct data on its synthesis or applications are sparse in the reviewed literature, its structural analogs (e.g., substituted thiazol-4-ones and thiazolidinones) are frequently synthesized via condensation reactions between heterocyclic amines and substituted aldehydes or ketones .

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

(5E)-2-(3-methylphenyl)imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2OS/c1-13(2)16-9-7-15(8-10-16)12-18-19(23)22-20(24-18)21-17-6-4-5-14(3)11-17/h4-13H,1-3H3,(H,21,22,23)/b18-12+

InChI Key

RPFJFFIOMKCAPQ-LDADJPATSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(C)C)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of an appropriate aldehyde with a thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can lead to various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its antimicrobial and anti-inflammatory properties. It is being studied for its potential to inhibit the growth of bacteria and fungi, as well as its ability to reduce inflammation in biological systems.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. For example, its anticancer activity may be due to its ability to inhibit certain enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazol-4-one derivatives, which are pharmacologically relevant due to their diverse biological activities (e.g., antimicrobial, anticancer, and enzyme inhibitory properties). Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Activity/Application
(5E)-2-(3-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one (Target) 2-(3-methylanilino), 5-(4-isopropylbenzylidene) Likely moderate lipophilicity due to isopropyl group; E-configuration confirmed Hypothesized kinase or receptor modulation (inferred from analogs)
(5E)-5-[(4-tert-butylphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one 2-(pyrrolidin-1-yl), 5-(4-tert-butylbenzylidene) IC₅₀ = 0.21 µM against rat Autotaxin; bulky tert-butyl enhances binding affinity Autotaxin inhibition (validated via crystallography)
(5Z)-5-((4-Methyl-1H-imidazol-5-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-ylacetic acid (4b) 2-thioxo, 5-(imidazole-methylidene) Melting point: 254–256°C; high polarity due to thioxo and acetic acid groups Antimicrobial activity (reported in related studies)
(5E)-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (S764582) 2-sulfanylidene, 5-(4-ethylbenzylidene) Targets MXD3 signaling; robust preclinical activity Oncological applications (under preclinical investigation)
(5E)-5-[(4-chloroanilino)methylidene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one 3-(4-methylphenyl), 5-(4-chloroanilino-methylidene) Structural similarity to kinase inhibitors; Cl substituent enhances reactivity Potential kinase inhibition (speculative, based on substituent effects)

Key Differences and Trends

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance electrophilicity and binding to targets like kinases . Bulky Groups (e.g., tert-butyl, isopropyl): Improve binding affinity in hydrophobic pockets (e.g., Autotaxin inhibitors) . Sulfur-Containing Groups (e.g., thioxo, sulfanylidene): Increase polarity and redox activity, critical for antimicrobial or cytotoxic effects .

Research Findings and Implications

  • Structural Optimization : Introducing sulfonyl or piperazine groups (as in ) may enhance solubility or target selectivity.
  • Limitations : Lack of direct biological data for the target compound necessitates further in vitro and in vivo validation.

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